N-(2-methylbutan-2-yl)-4-phenoxybutanamide
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Overview
Description
N-(2-methylbutan-2-yl)-4-phenoxybutanamide: is an organic compound characterized by its unique structure, which includes a phenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-4-phenoxybutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-phenoxybutanoic acid and 2-methylbutan-2-amine.
Activation of Carboxylic Acid: The carboxylic acid group of 4-phenoxybutanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated carboxylic acid reacts with 2-methylbutan-2-amine to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-methylbutan-2-yl)-4-phenoxybutanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-methylbutan-2-yl)-4-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-methylbutan-2-yl)-4-phenoxybutanamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-4-bromoaniline
- N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide
Uniqueness
N-(2-methylbutan-2-yl)-4-phenoxybutanamide is unique due to its specific structural features, such as the phenoxy group and the butanamide backbone. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-(2-methylbutan-2-yl)-4-phenoxybutanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-15(2,3)16-14(17)11-8-12-18-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,16,17) |
InChI Key |
HDCKUJRDEXNYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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